molecular formula C12H14INO2 B6307334 3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester CAS No. 1638764-54-1

3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester

Cat. No.: B6307334
CAS No.: 1638764-54-1
M. Wt: 331.15 g/mol
InChI Key: VCAFQWMLGHDLHW-UHFFFAOYSA-N
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Description

3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester is a synthetic compound that has garnered attention due to its potential applications in various fields. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and an iodomethyl group attached to the azetidine ring. The benzyl ester group is attached to the carboxylic acid functionality, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through various methods, including cyclization reactions of suitable precursors. One common method involves the cyclization of β-amino alcohols or β-amino acids.

    Introduction of Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions. For instance, the azetidine ring can be treated with iodomethane in the presence of a base to form the iodomethyl derivative.

    Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a suitable catalyst, such as a strong acid (e.g., sulfuric acid) or a coupling reagent (e.g., DCC - dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The iodomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions.

    Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions in the presence of nucleophiles or under acidic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can be used. Reactions are typically carried out in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Ring-Opening: Acidic conditions (e.g., HCl) or nucleophiles (e.g., water, alcohols) can induce ring-opening.

Major Products Formed

    Nucleophilic Substitution: Substituted azetidines with various functional groups.

    Oxidation: Oxidized derivatives of the azetidine ring.

    Reduction: Reduced forms of the azetidine ring.

    Ring-Opening: Linear or branched amines or alcohols, depending on the nucleophile used.

Scientific Research Applications

3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester is largely dependent on its chemical reactivity. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The azetidine ring, due to its ring strain, can undergo ring-opening reactions, which can be exploited in synthetic transformations. The benzyl ester group can be hydrolyzed under acidic or basic conditions to release the corresponding carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromomethyl-azetidine-1-carboxylic acid benzyl ester
  • 3-Chloromethyl-azetidine-1-carboxylic acid benzyl ester
  • 3-Fluoromethyl-azetidine-1-carboxylic acid benzyl ester

Uniqueness

3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester is unique due to the presence of the iodomethyl group, which is a better leaving group compared to bromine, chlorine, or fluorine. This makes it more reactive in nucleophilic substitution reactions, providing a versatile platform for the synthesis of a wide range of derivatives.

Properties

IUPAC Name

benzyl 3-(iodomethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAFQWMLGHDLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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